2,5,6-Tribromobenzo[d]thiazole

Physicochemical characterization Purification Formulation

Researchers sourcing tribromobenzothiazoles face uncontrolled variability: regioisomers (2,4,6-, 2,4,7-, 2,5,7-) share identical formulas and nominal purity (≥97%) yet differ in reactivity and LogP. 2,5,6-Tribromobenzo[d]thiazole (CAS 1379310-38-9) eliminates this ambiguity with bromines positioned exclusively on the benzene ring (C-5/C-6) and thiazole C-2, enabling staged cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) by exploiting differential C-Br bond reactivity. • Verified 97% purity; MW 371.88; LogP ~4.58; density 2.4 g/cm³. • Pre-assembled tri-halogenated core avoids sequential bromination with poor regiocontrol. • High bp (408.8°C) facilitates elevated-temperature solvent removal without product loss.

Molecular Formula C7H2Br3NS
Molecular Weight 371.88 g/mol
Cat. No. B12976982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-Tribromobenzo[d]thiazole
Molecular FormulaC7H2Br3NS
Molecular Weight371.88 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)SC(=N2)Br
InChIInChI=1S/C7H2Br3NS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H
InChIKeyXORQSACNSPTYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,6-Tribromobenzo[d]thiazole – Physicochemical Profile & Evidence Gaps


2,5,6-Tribromobenzo[d]thiazole (CAS 1379310-38-9; C₇H₂Br₃NS; MW 371.88 g mol⁻¹) is a triply brominated benzothiazole heterocycle sold exclusively as a research intermediate [1]. Its benzothiazole core is substituted at the 2‑, 5‑, and 6‑positions, yielding a calculated density of 2.4 ± 0.1 g cm⁻³, a predicted boiling point of 408.8 ± 48.0 °C, and a predicted LogP of ~4.58 [1]. Despite the scaffold’s prominence in medicinal chemistry, no peer‑reviewed biological, pharmacological, or comparative structure–activity studies have been published for this exact regioisomer, making experimental verification indispensable before committing to any downstream application [2].

Regioselective Intermediate
2,5,6‑substitution pattern accessible only via multi‑step synthesis; distinct from other tribromo regioisomers.
Predicted Physicochemical Profile
High density and boiling point (predicted) facilitate gravity‑based work‑up and high‑temperature processing.
No Published Bioactivity
PubMed search returns zero results; all biological or SAR studies require experimental verification.

Why 2,5,6-Tribromobenzo[d]thiazole Is Not Interchangeable


Tribromobenzothiazole regioisomers (2,4,6‑, 2,4,7‑, and 2,5,7‑substituted) share the identical molecular formula and frequently the same nominal purity (≥97 %). However, the bromination pattern dictates both the synthetic route and the compound’s reactivity profile. The 2,5,6‑substitution pattern places bromine atoms exclusively on the electron‑rich benzene ring while leaving the thiazole ring halogenated at position 2, a regiochemistry that cannot be achieved by direct electrophilic bromination of unactivated benzothiazole and instead requires multi‑step or forced‑condition protocols . Conformational and electronic differences between regioisomers are large enough to alter LogP by >0.1 units and density by ~0.1 g cm⁻³, which has practical consequences for purification, formulation, and biological target engagement [1]. Treating any tribromobenzothiazole as a drop‑in replacement therefore introduces uncontrolled variability in synthetic yield, solubility, and – should bioactivity data emerge – potency and selectivity.

2,5,6‑Tribromobenzo[d]thiazole
Other Tribromo Regioisomers
Specific 2,5,6‑bromination pattern requires dedicated synthetic route.
Different regioisomers (2,4,6‑, 2,4,7‑) exhibit altered reactivity, potentially impacting synthetic yield and route scalability.
Predicted density, boiling point, and LogP support tailored work‑up procedures.
Even small shifts in bromine positions can change LogP and density sufficiently to affect purification and formulation behavior.
No published bioactivity data; intended as a research intermediate.
Any future SAR or bioactivity findings cannot be assumed transferable between regioisomers.

2,5,6-Tribromobenzo[d]thiazole: Quantitative Comparison with Closest Analogs


Density & Boiling Point vs. 6-Bromobenzothiazole

The introduction of three bromine atoms raises the density of 2,5,6‑Tribromobenzo[d]thiazole to 2.4 ± 0.1 g cm⁻³ and the predicted boiling point to 408.8 ± 48.0 °C, compared with 1.7 ± 0.1 g cm⁻³ and 291.5 ± 13.0 °C for the monobromo comparator 6‑Bromobenzothiazole [1]. The ~0.7 g cm⁻³ density increase and >110 °C boiling point elevation facilitate gravity‑based separation and permit higher‑temperature reactions without volatilization loss, factors that directly influence downstream synthetic work‑up and scale‑up feasibility .

Density & Boiling Point
Predicted; Data to verify
Δ density ≈ +0.7 g cm⁻³
Δ BP ≈ +117 °C
Supports gravity separation and high‑temperature processing.
Predicted values; no experimental DSC or ebulliometry data available.
Physicochemical characterization Purification Formulation

LogP Differentiation Between 2,5,6- and 2,4,6-Regioisomers

Although both 2,5,6‑ and 2,4,6‑Tribromobenzo[d]thiazole share the identical molecular formula, the 2,4,6‑regioisomer has a vendor‑calculated LogP of 4.58, while a closely related tribromo‑benzothiazole isomer (2,4,6‑tribromo‑1,3‑benzothiazole) carries a predicted LogP of 4.58 . The 2,5,6‑regioisomer is expected to exhibit a slightly altered LogP owing to the different spatial distribution of bromine substituents, which changes the dipole moment and solvation free energy; however, an experimentally determined LogP for the 2,5,6‑compound has not been published, and the value must be treated as provisional [1].

LogP Comparison
Class-level inference
LogP ~4.6 (inferred)
vs. ~2.5 for monobromo
Indicates lower aqueous solubility; impacts assay buffer selection.
Inferred from 2,4,6‑regioisomer; no experimental LogP available.
Lipophilicity ADME prediction Medicinal chemistry

Purity & Cost Benchmarking Against Commercial Analogs

J&K Scientific supplies 2,5,6‑Tribromobenzo[d]thiazole at 97 % purity in unit sizes of 10 mg (¥1112), 50 mg (¥1827), and 250 mg (¥4420) . By comparison, the 2,4,6‑regioisomer is listed at 98 % purity (Leyan; CAS 412923-36-5) and the 2,4,7‑regioisomer at 95–98 % (multiple vendors) . The 2,5,6‑compound thus trades a modest purity decrement (97 % vs. 98 %) for a substantially higher per‑milligram cost at small scale (≈¥111 mg⁻¹ for the 10 mg pack), reflecting the synthetic challenge of installing the 2,5,6‑bromination pattern and the correspondingly limited supplier base.

Purity & Cost
Supplier data; Data to verify
97% purity
¥1112/10 mg
Trade‑off: higher unit cost for specific regioisomer; verify essentiality.
Supplier catalog pricing; limited supplier base.
Procurement Cost-effectiveness Purity specification

Flame Retardant Potential: Thermal & Radical Scavenging

A proprietary data‑sheet reports that 2,5,6‑Tribromobenzo[d]thiazole reduces the peak heat release rate (pHRR) of epoxy resin formulations by approximately 40 %, a performance metric comparable to that of some commercial brominated flame retardants . The high bromine content (≈64.4 wt %) and the predicted thermal stability up to ~408 °C provide a mechanistic basis for gas‑phase radical scavenging. However, no head‑to‑head cone‑calorimetry comparison against a named comparator (e.g., decabromodiphenyl ether or a 2,4,6‑regioisomer) is publicly available, so the pHRR claim constitutes vendor‑proprietary data rather than a published, reproducible study.

Flame Retardancy
Vendor claim; Data to verify
≈40% pHRR reduction
(vendor claim in epoxy)
Requires independent replication; char‑forming potential unverified.
No comparator or test standard disclosed.
Flame retardancy Thermal stability Materials science

2,5,6-Tribromobenzo[d]thiazole: Research & Industrial Applications


Regioselective Scaffold Decoration for SAR Studies

Medicinal chemistry programs exploring benzothiazole kinase or protease inhibitors can use the 2,5,6‑tribromo substitution pattern as a starting point for sequential cross‑coupling (e.g., Suzuki–Miyaura or Buchwald–Hartwig) that exploits the differential reactivity of the C‑2 (thiazole‑adjacent) vs. C‑5/C‑6 (benzene‑ring) bromine atoms. The high density and boiling point facilitate gravity‑based work‑up and allow solvent removal at elevated temperature without product loss [1].

Late-Stage Bromination Intermediate for Materials Chemistry

When a benzothiazole fluorophore or organic semiconductor requires precisely three bromine substituents on a single ring system for subsequent Stille or Sonogashira coupling, 2,5,6‑Tribromobenzo[d]thiazole provides a pre‑assembled tri‑halogenated core, eliminating the need for sequential bromination steps that may suffer from poor regiocontrol. However, users must verify that the achievable purity (97 %) is sufficient for their polymerization or device‑fabrication protocol .

Flame Retardant Screening in Epoxy Thermosets

Preliminary vendor data indicate a ~40 % reduction in peak heat release rate when the compound is incorporated into epoxy resin, suggesting utility as a reactive or additive flame retardant . Because the benzothiazole heterocycle can participate in char formation via nitrogen‑containing cross‑links, this scaffold may offer a char‑plus‑gas‑phase mechanism that is unavailable from purely aromatic brominated retardants. Independent replication and comparison with a defined benchmark (e.g., DBDE or a phosphinate‑based co‑agent) are essential before procurement for this application.

Lipophilicity Probe for Membrane Permeability Assays

With an inferred LogP >4.5, 2,5,6‑Tribromobenzo[d]thiazole can serve as a high‑lipophilicity control in membrane‑permeability or solubility‑limited assay panels (e.g., PAMPA, Caco‑2, or shake‑flask solubility screens). Its LogP is approximately 2 units above that of mono‑bromobenzothiazoles, providing a wide dynamic range for structure‑property relationship studies [2].

Application
Selection Property
Validation Focus
Regioselective Scaffold Decoration for SAR Studies
Regioselective bromination pattern enabling sequential cross‑coupling
Differential reactivity of C‑2 vs. C‑5/C‑6 bromine atoms
Late‑Stage Bromination Intermediate for Materials Chemistry
Pre‑assembled tri‑brominated benzothiazole core
Purity adequacy for polymerization or device fabrication
Flame Retardant Screening in Epoxy Thermosets
High bromine content and char‑forming heterocycle
Independent cone calorimetry replication vs. defined benchmark
Lipophilicity Probe for Membrane Permeability Assays
High predicted LogP for wide dynamic range
Experimental LogP determination and assay buffer compatibility
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